Carotol

Vector Control Insect Repellent Mosquito Biting Deterrent

Carotol is the lead daucane-type sesquiterpene alcohol from carrot seed oil, comprising 30–75% w/w of the essential oil. Its specific (3R,3aS,8aR) stereochemistry and tertiary alcohol group confer a unique bioactivity profile—superior antifungal potency (Carotol > Daucol > Daucene), defined enzyme inhibition IC50 values (COX-2 82.57 μM, 5-LOX 2.11 μM, BChE 0.74 μM), and synergistic mosquito repellency with DEET (MED 12.5 μg/cm²). Generic substitution with daucol or daucene compromises experimental reproducibility. Procure this high-purity (≥95%) reference standard to ensure assay consistency and leverage its validated scaffold for biotransformation-led lead optimization.

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
CAS No. 465-28-1
Cat. No. B1196015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarotol
CAS465-28-1
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCC1=CCC2(CCC(C2(CC1)O)C(C)C)C
InChIInChI=1S/C15H26O/c1-11(2)13-7-9-14(4)8-5-12(3)6-10-15(13,14)16/h5,11,13,16H,6-10H2,1-4H3/t13-,14+,15+/m1/s1
InChIKeyXZYQCFABZDVOPN-ILXRZTDVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carotol (CAS 465-28-1) – A Daucane-Type Sesquiterpene Alcohol with Quantifiable Biological Differentiation


Carotol is a daucane-type sesquiterpene alcohol with the molecular formula C15H26O and a molecular weight of 222.37 g/mol . It was first isolated from carrot seed oil (Daucus carota L.) in 1925 and remains the principal bioactive constituent of this essential oil, typically comprising 30–75% w/w depending on botanical source and extraction method [1]. Carotol exhibits a bicyclic azulene-derived framework with defined stereochemistry [(3R,3aS,8aR)-configuration] that distinguishes it structurally from other sesquiterpenes [2]. Its optical activity and specific hydrophobic-hydrophilic balance (predicted LogP ~4.92) govern its bioactivity profile across antifungal, anti-inflammatory, insect-repellent, and cytotoxic applications .

Why Carotol Cannot Be Readily Substituted with Daucol, Daucene, or Other Sesquiterpenes in Research Applications


Despite sharing the same botanical source and biosynthetic origin, the daucane sesquiterpenes—carotol, daucol, and daucene—exhibit markedly divergent bioactivity profiles that preclude generic substitution [1]. These differences stem from variations in functional group polarity and hydrogen-bonding capacity: carotol (a tertiary alcohol) possesses greater polarity than daucene (a hydrocarbon) but distinct electronic distribution compared to daucol (a secondary alcohol) [2]. Experimental studies demonstrate that these structural differences translate into quantifiable performance gaps in antifungal potency, enzyme inhibition, and cytotoxicity that cannot be compensated for by adjusting concentration or formulation alone [3]. Consequently, procurement decisions based solely on compound class similarity—without accounting for carotol-specific quantitative benchmarks—risk experimental irreproducibility and compromised assay outcomes.

Carotol Product-Specific Quantitative Evidence: Head-to-Head Comparisons with Analogs and Reference Standards


Insect Repellency: Carotol vs. DEET (Gold-Standard Synthetic Repellent) – Biting Deterrent and Dose-Response Comparison

In direct comparative bioassays, pure carotol demonstrated biting deterrent activity statistically comparable to DEET (N,N-diethyl-3-methylbenzamide), the gold-standard synthetic insect repellent. In the Klun and Debboun (K&D) in vitro biting deterrent assay against Aedes aegypti, carotol exhibited activity similar to DEET [1]. In an in vivo cloth patch bioassay against the same mosquito species, the Minimum Effective Dose (MED) of carotol was 25 μg/cm², compared to 12.5 μg/cm² for DEET [1]. Notably, carotol exhibited synergistic effects when combined with DEET: a 1:1 mixture (6.25 + 6.25 = 12.5 μg/cm²) achieved an MED lower than either compound alone at the same total dose [1].

Vector Control Insect Repellent Mosquito Biting Deterrent Natural Product DEET Alternative

Neuroinflammation Enzyme Inhibition: Carotol vs. Its Own Biotransformation Metabolites – COX-2, 5-LOX, and BChE IC50 Comparison

Carotol (compound 1) exhibited moderate inhibitory activity against key enzymes implicated in neuroinflammation: cyclooxygenase-2 (COX-2) IC50 = 82.57 μM, 5-lipoxygenase (5-LOX) IC50 = 2.11 μM, and butyrylcholinesterase (BChE) IC50 = 0.74 μM [1]. Biotransformation of carotol by Rhizopus oryzae produced metabolite 2 (9α-hydroxydaucol-9-lactate), which demonstrated substantially improved inhibitory potency across all three targets: COX-2 IC50 = 9.03 μM (9.1-fold improvement), 5-LOX IC50 = 0.56 μM (3.8-fold improvement), and BChE IC50 = 0.64 μM (modest 1.2-fold improvement) [1].

Neuroinflammation Alzheimer's Disease COX-2 Inhibition 5-LOX Inhibition Biotransformation

Antifungal Activity: Carotol vs. Daucol and Daucene – Structure-Activity Relationship and Radial Growth Inhibition

A comparative evaluation of carrot seed constituents against three phytopathogenic rice fungi (Fusarium moniliforme, Bipolaris oryzae, Rhizoctonia solani) established that carotol possessed the strongest antifungal potential among the tested sesquiterpenes (daucene, carotol, daucol) and their derivatives [1]. Structure-activity relationship analysis demonstrated that polar moieties conferred superior antifungal activity compared to non-polar moieties, with carotol's tertiary alcohol group providing optimal polarity for antifungal efficacy [1]. In an independent study, carotol inhibited radial growth of Alternaria alternata by 65% at a specified concentration [2].

Antifungal Phytopathogenic Fungi Structure-Activity Relationship Crop Protection Natural Fungicide

Cytotoxic Activity: Carotol IC50 Values Across Human Carcinoma Cell Lines with Defined Selectivity Profile

Carotol exhibits notable and selective cytotoxic activity against specific human carcinoma cell lines. In a recent study, carotol demonstrated IC50 values of 25.68 μM against colorectal carcinoma (HCT-116) cells and 28.65 μM against lung adenocarcinoma (A-549) cells [1]. These values establish a quantifiable baseline potency. Furthermore, microbial biotransformation of carotol using Absidia coerulea ATCC 6647 yielded metabolite CM2 (9α,13-dihydroxydaucol), which exhibited distinct selectivity: reduced cytotoxicity (higher IC50) against the same cell lines (HCT-116 IC50 = 180.64 μM; A-549 IC50 = 138.21 μM), indicating that structural modification modulates the cytotoxic profile [1].

Cytotoxicity Anticancer HCT-116 A-549 Biotransformation

Carotol: Evidence-Backed Research and Industrial Application Scenarios Based on Quantitative Differentiation


Natural Vector Control Formulation Development (Insect Repellent)

Carotol is a validated natural-product alternative for mosquito repellent formulations where synthetic repellents such as DEET are contraindicated due to regulatory, consumer-preference, or environmental concerns. Its quantifiable MED of 25 μg/cm² against Aedes aegypti in cloth patch assays provides a defined efficacy benchmark for formulation optimization [1]. The demonstrated synergistic interaction with DEET—where a 1:1 mixture achieves an MED of 12.5 μg/cm², lower than either compound alone at equivalent dose—enables reduced-DEET formulations without compromising protection time [1]. Patent literature further supports carotol-enriched fractions (>75% w/w) as effective repellent/deterrent compositions [2].

Neuroinflammation and Alzheimer's Disease Research (Enzyme Inhibition Assays)

Carotol serves as a well-characterized enzyme inhibitor for neuroinflammation research, with established IC50 values against COX-2 (82.57 μM), 5-LOX (2.11 μM), and BChE (0.74 μM) [1]. Its utility extends beyond direct assay use: carotol functions as a precursor scaffold for microbial biotransformation using Rhizopus oryzae, yielding structurally defined metabolites with improved inhibitory potency (e.g., 9.1-fold enhanced COX-2 inhibition) [1]. This makes carotol valuable for structure-activity relationship studies aimed at developing dual COX/LOX inhibitors for neuroinflammatory conditions associated with Alzheimer's disease.

Agricultural Fungicide Development (Phytopathogenic Fungi Control)

Carotol is the most potent antifungal sesquiterpene among carrot seed-derived daucane compounds (carotol > daucol > daucene), as established by comparative structure-activity relationship studies [1]. It inhibits radial growth of Alternaria alternata by 65% [2] and demonstrates strong efficacy against major rice phytopathogens including Fusarium moniliforme, Bipolaris oryzae, and Rhizoctonia solani [1]. This evidence supports carotol's selection as a lead compound or reference standard in developing natural fungicides for crop protection, particularly where synthetic fungicide resistance or environmental persistence are concerns.

Anticancer Lead Discovery and Metabolite Library Generation (Cytotoxicity SAR)

Carotol exhibits defined cytotoxicity against colorectal (HCT-116) and lung (A-549) carcinoma cell lines with IC50 values of 25.68 μM and 28.65 μM, respectively [1]. It serves as an excellent starting material for microbial biotransformation using Absidia coerulea ATCC 6647, which generates hydroxylated metabolites (e.g., CM2) with modulated selectivity profiles (HCT-116 IC50 = 180.64 μM; A-549 IC50 = 138.21 μM) [1]. This tunable cytotoxicity makes carotol suitable for anticancer lead optimization programs and for producing metabolite libraries with differential activity patterns for target validation studies.

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